![molecular formula C17H19N3O4S B2541790 methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034278-87-8](/img/structure/B2541790.png)
methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been studied. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Scientific Research Applications
- The piperazine-fused triazoles, including the [1,2,4]triazolo[4,3-a]pyrazine platform, offer promising building blocks for medicinal chemistry. Researchers have developed methods to synthesize derivatives of this compound from readily available, nonexpensive reagents. These derivatives can be further explored for their potential as therapeutic agents or precursors .
Medicinal Chemistry and Drug Discovery
Future Directions
The future directions for this compound could involve further exploration of its potential biological activity, given that similar compounds have shown promising results in the biomedical field . Additionally, the development of new synthetic methods could expand the range of accessible derivatives and analogs.
Mechanism of Action
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involving vasopressin and fibrinogen receptors, glutamate receptors, and enzymes such as hiv-1 integrase and polyadp-ribose polymerase parp-1 .
Result of Action
Similar compounds have shown potential in the treatment of various conditions, including lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-17(21)13-4-6-15(7-5-13)25(22,23)19-8-9-20-14(11-19)10-16(18-20)12-2-3-12/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPFHYXEOJQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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